

Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Cyclopropyl-2-fluoropyridine

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Compound of Interest

Compound Name: 3-Cyclopropyl-2-fluoropyridine

Cat. No.: B577588

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Introduction

3-Cyclopropyl-2-fluoropyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination—a pyridine ring activated by a fluorine atom and substituted with a strained cyclopropyl group—imparts desirable physicochemical properties that are advantageous for the development of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability and modulate pKa, while the cyclopropyl moiety can improve potency and ligand efficiency. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-cyclopropyl-2-fluoropyridine**, details relevant experimental protocols, and visualizes its role in key biological pathways and drug discovery workflows.

Core Physicochemical Properties

The physicochemical properties of **3-cyclopropyl-2-fluoropyridine** are crucial for its application as a pharmaceutical intermediate. While experimentally determined data is limited in publicly accessible literature, predicted values provide a strong foundation for its use in molecular design and synthesis.

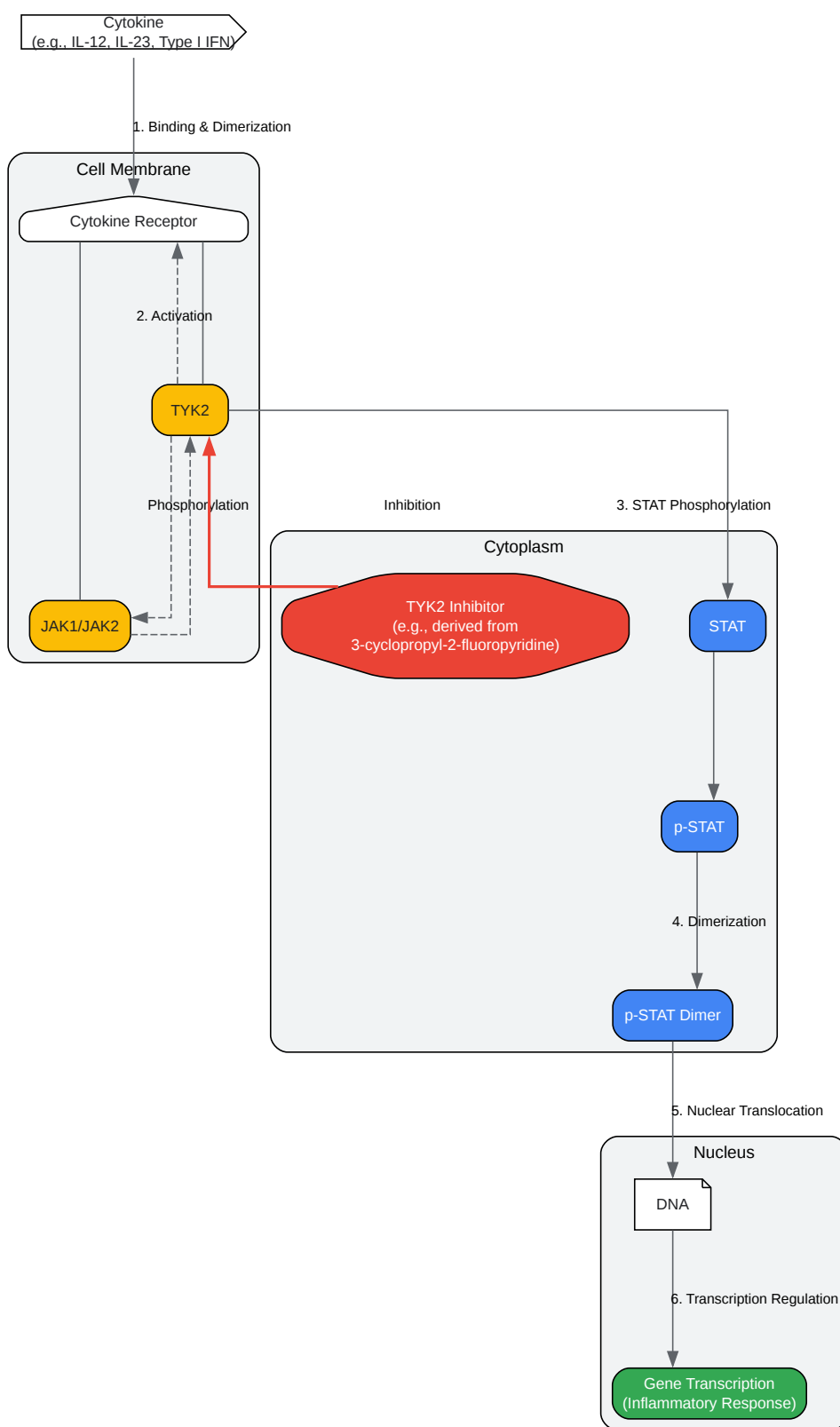
Property	Value	Source
Molecular Formula	C ₈ H ₈ FN	[1]
Molecular Weight	137.15 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	187.1 ± 28.0 °C (Predicted)	[1]
Density	1.194 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	-0.06 ± 0.10 (Predicted)	[1]
CAS Number	1227177-68-5	[1]
Storage Conditions	Room temperature, sealed in a dry environment	[1]

Role in Drug Discovery: A Key Intermediate for TYK2 Inhibitors

3-Cyclopropyl-2-fluoropyridine has emerged as a critical intermediate in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors.[2][3][4][5] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are implicated in a variety of inflammatory and autoimmune diseases.[2][3][4] Selective inhibition of TYK2 is a promising therapeutic strategy for conditions such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[3][4] The **3-cyclopropyl-2-fluoropyridine** moiety is often incorporated into the core structure of these inhibitors to enhance their binding affinity and selectivity for the TYK2 pseudokinase (JH2) domain, thereby achieving allosteric inhibition.[2][3][5]

TYK2-Mediated Cytokine Signaling Pathway

The diagram below illustrates the central role of TYK2 in the JAK/STAT signaling cascade, which is a primary target for inhibitors derived from **3-cyclopropyl-2-fluoropyridine**.



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TYK2-mediated cytokine signaling pathway.

Experimental Protocols

While specific proprietary synthesis routes for **3-cyclopropyl-2-fluoropyridine** are not extensively published, a plausible and commonly employed method is the Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Adapted Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Cyclopropyl-2-fluoropyridine

This protocol is adapted from established procedures for the Suzuki coupling of heteroaryl halides with cyclopropylboronic acid.

Materials:

- 3-Bromo-2-fluoropyridine
- Cyclopropylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K_3PO_4)
- Toluene and Water (solvent system)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

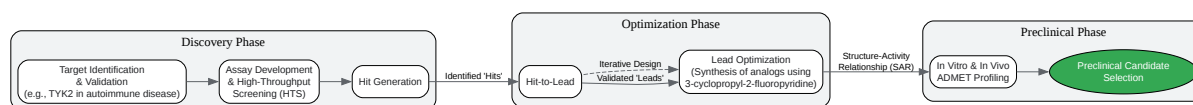
Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

- **Catalyst Addition:** In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in toluene.
- **Inert Atmosphere:** Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Introduction:** Add the toluene and water (e.g., 10:1 ratio) solvent mixture to the flask via syringe, followed by the catalyst solution.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield **3-cyclopropyl-2-fluoropyridine**.

General Workflow for Kinase Inhibitor Discovery

The development of a kinase inhibitor, such as a TYK2 inhibitor, follows a structured workflow from initial concept to a preclinical candidate. **3-Cyclopropyl-2-fluoropyridine** serves as a key building block in the "Lead Optimization" phase of this process.



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General workflow for kinase inhibitor discovery.

Conclusion

3-Cyclopropyl-2-fluoropyridine is a valuable and versatile building block in modern medicinal chemistry. Its physicochemical profile makes it an attractive component for designing potent and selective kinase inhibitors, most notably for the TYK2 enzyme. The synthetic accessibility of this compound, primarily through cross-coupling reactions, allows for its incorporation into complex molecular scaffolds. As the demand for targeted therapies for autoimmune and inflammatory diseases continues to grow, the importance of key intermediates like **3-cyclopropyl-2-fluoropyridine** in the drug discovery pipeline is set to increase.

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